Cas no 1339800-04-2 (4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amine)

4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amine
- AKOS013357735
- 1339800-04-2
- 4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine
- EN300-1108753
-
- インチ: 1S/C11H14N4/c1-9-8-15(14-11(9)12)6-4-10-3-2-5-13-7-10/h2-3,5,7-8H,4,6H2,1H3,(H2,12,14)
- InChIKey: SGCZKBLCIVRJPB-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(C)C(N)=N1)CCC1C=NC=CC=1
計算された属性
- せいみつぶんしりょう: 202.121846464g/mol
- どういたいしつりょう: 202.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 56.7Ų
4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108753-0.05g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1108753-10.0g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1108753-2.5g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1108753-5.0g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 5g |
$3520.0 | 2023-06-10 | ||
Enamine | EN300-1108753-1g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1108753-10g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1108753-0.25g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1108753-0.5g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1108753-0.1g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1108753-5g |
4-methyl-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine |
1339800-04-2 | 95% | 5g |
$2650.0 | 2023-10-27 |
4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amine 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amineに関する追加情報
4-Methyl-1-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine: A Comprehensive Overview
The compound with CAS No. 1339800-04-2, known as 4-methyl-1-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazole ring fused with a pyridine moiety. The presence of the methyl group and the ethyl chain attached to the pyridine ring introduces unique electronic and steric properties, making it a subject of interest for researchers in drug discovery and material science.
Pyrazole, as a heterocyclic aromatic compound, is known for its stability and ability to form hydrogen bonds, which are crucial for bioavailability in pharmaceutical applications. The substitution pattern in 4-methyl-1-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine further enhances its potential for interaction with biological targets. Recent studies have highlighted its role in inhibiting specific enzymes and receptors, making it a promising candidate for the development of new therapeutic agents.
One of the most recent advancements involving this compound is its application in the field of oncology. Researchers have explored its ability to modulate key signaling pathways involved in cancer cell proliferation and apoptosis. For instance, a study published in 2023 demonstrated that 4-methyl-1-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine exhibits selective inhibition of the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. This finding underscores its potential as a targeted therapy for cancers with high dependency on this pathway.
In addition to its therapeutic applications, this compound has also been investigated for its role in agrochemicals. Its ability to inhibit specific pest-related enzymes has led to exploratory studies in pest control. A 2022 study reported that 4-methyl-substituted pyrazole derivatives show promising activity against agricultural pests without significant toxicity to non-target organisms, suggesting a sustainable approach to pest management.
The synthesis of 4-methyl-1-(2-pyridin-3-yly ethyl)-1H-pyrazol - 3 - amine involves a multi-step process that combines principles from organic synthesis and catalysis. Recent advancements in catalytic methods have enabled higher yields and improved purity, making it more accessible for large-scale production. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.
From a structural perspective, the compound's molecular weight is approximately 265 g/mol, with a melting point around 155°C. Its solubility properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These characteristics are essential for quality control during pharmaceutical development.
Another intriguing aspect of this compound is its photophysical properties. Studies have shown that pyrazole derivatives exhibit fluorescence under specific conditions, which could be exploited in sensing applications or as imaging agents in biomedical research. Preliminary experiments suggest that 4-methyl-substituted pyrazole derivatives may serve as sensors for metal ions or reactive oxygen species (ROS), offering new avenues for diagnostic tools.
Furthermore, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of 4-methyl - 1 - (2 - pyridin - 3 - yly ethyl) - 1 H - pyrazol - 3 - amine. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and reactivity patterns, guiding experimental designs for optimizing its biological activity.
In terms of safety and toxicity profiles, preliminary studies indicate that this compound exhibits low acute toxicity in animal models. However, further long-term studies are required to assess its potential genotoxicity and carcinogenicity. Regulatory agencies emphasize the importance of thorough toxicological evaluations before advancing such compounds into clinical trials.
Looking ahead, the versatility of 4-methyl - 1 - (2 - pyridin - 3 - yly ethyl) - 1 H - pyrazol - 3 - amine presents numerous opportunities for innovation across diverse industries. Its role as a building block for more complex molecules could lead to breakthroughs in drug design, agrochemicals, and materials science.
In conclusion, 4-methyl - 1 -(2-pyridin - 3 yly ethyl) – H – pyrazol – 3 – amine stands out as a multifaceted compound with immense potential due to its unique structure and versatile properties. Ongoing research continues to uncover new applications and mechanisms of action, solidifying its position as an important molecule in contemporary chemical research.
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